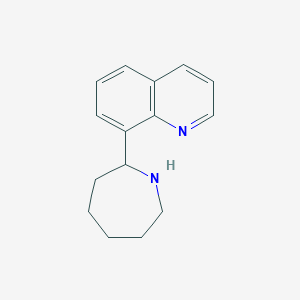
8-(azepan-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(azepan-2-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(azepan-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions to form the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-(azepan-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinolines, halogenated quinolines.
Scientific Research Applications
8-(azepan-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-(azepan-2-yl)quinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological target involved .
Comparison with Similar Compounds
Quinoline: A simpler structure without the azepane ring, widely used in medicinal chemistry.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.
Quinoxaline: Contains two nitrogen atoms in the ring, used in various chemical syntheses.
Uniqueness: 8-(azepan-2-yl)quinoline is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties compared to simpler quinoline derivatives .
Properties
CAS No. |
527673-84-3 |
|---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
8-(azepan-2-yl)quinoline |
InChI |
InChI=1S/C15H18N2/c1-2-9-14(16-10-3-1)13-8-4-6-12-7-5-11-17-15(12)13/h4-8,11,14,16H,1-3,9-10H2 |
InChI Key |
LDVHMAFKKYMHGH-UHFFFAOYSA-N |
SMILES |
C1CCC(NCC1)C2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
C1CCC(NCC1)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















